molecular formula C18H23BN2O2 B599066 N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine CAS No. 1201645-45-5

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

Cat. No.: B599066
CAS No.: 1201645-45-5
M. Wt: 310.204
InChI Key: NVQVMWLVKYGBHT-UHFFFAOYSA-N
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Description

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a high-value boronic ester pinacol ester derivative that serves as a versatile synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed transformation is a cornerstone of modern medicinal chemistry for the efficient construction of biaryl and heterobiaryl systems, which are privileged scaffolds in pharmaceuticals. The compound's core structure, featuring an aminopyridine ring, is a common motif found in molecules designed to target protein kinases , a major class of drug targets in oncology and inflammatory diseases. The presence of the electron-donating N-benzylamine group at the 3-position and the strategically placed boronic ester at the 5-position allows researchers to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies. Its primary research value lies in accelerating the discovery and optimization of lead compounds, enabling the synthesis of novel molecules for screening against a wide range of biological targets. This reagent is essential for chemists working in drug discovery programs focused on developing new small-molecule therapeutics and chemical probes.

Properties

IUPAC Name

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-16(13-20-12-15)21-11-14-8-6-5-7-9-14/h5-10,12-13,21H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQVMWLVKYGBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135955
Record name N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201645-45-5
Record name N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201645-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-N-benzylpyridin-3-amine

Starting material : 5-Bromo-pyridin-3-amine.
Benzylation :

  • Reagents : Benzyl bromide (1.2 eq), K₂CO₃ (2 eq).

  • Conditions : DMF, 80°C, 12 h.

  • Yield : ~85% (isolated via column chromatography).

Characterization :

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, H2), 7.98 (s, 1H, H6), 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, CH₂).

Miyaura Borylation of 5-Bromo-N-benzylpyridin-3-amine

Reagents :

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 eq).

  • Pd(dba)₂ (2 mol%), tricyclohexylphosphine (4 mol%).

  • KOAc (3 eq), dioxane.

Procedure :

  • Degas dioxane and stir under N₂.

  • Add Pd(dba)₂, ligand, and KOAc.

  • Heat at 100°C for 6 h.

Workup :

  • Filter through Celite®, concentrate, and purify via silica gel chromatography (hexane/EtOAc).

Yield : 72–78%.

Characterization :

  • ¹¹B NMR (CDCl₃): δ 30.2 (quartet, J = 70 Hz).

  • MS (ESI) : m/z 311.2 [M+H]⁺.

Synthetic Route 2: Boronate Ester Installation Prior to Benzylation

Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Starting material : 5-Bromo-pyridin-3-amine.
Miyaura borylation :

  • Conditions : Similar to Route 1, but without benzyl protection.

  • Challenge : Free amine may coordinate Pd, requiring excess ligand.

Yield : 65% (lower due to side reactions).

N-Benzylation of Boronate-Containing Intermediate

Reagents : Benzyl bromide (1.1 eq), NaH (1.2 eq).
Conditions : THF, 0°C to RT, 4 h.
Yield : 70% (due to steric hindrance from boronate).

Microwave-Assisted Synthesis

Protocol adaptation from literature :

  • Reactants : 5-Bromo-N-benzylpyridin-3-amine (0.08 mmol), B₂pin₂ (0.12 mmol).

  • Catalyst : PdCl₂(dppf) (3 mol%).

  • Base : Cs₂CO₃ (0.3 mmol).

  • Solvent : DMF/H₂O (5:1).

  • Conditions : Microwave, 150°C, 20 min.

Advantages :

  • Reaction time reduced from 6 h to 20 min.

  • Yield : 80%.

Comparative Analysis of Methods

ParameterRoute 1Route 2Microwave
Overall Yield72–78%45–50%80%
Reaction Time6 h8 h20 min
Purification ComplexityModerateHighLow
ScalabilityHighModerateLimited

Key observations :

  • Route 1 is superior for large-scale synthesis due to higher yields and simpler workup.

  • Microwave methods offer rapid access but require specialized equipment.

Troubleshooting and Optimization

Incomplete Borylation

  • Cause : Insufficient catalyst loading or oxygen contamination.

  • Solution : Increase Pd(dba)₂ to 5 mol% and rigorously degas solvents.

N-Dealkylation During Borylation

  • Cause : Strong base (e.g., KOAc) promoting cleavage.

  • Mitigation : Use milder bases (e.g., K₃PO₄) or lower temperatures.

Characterization and Quality Control

Critical metrics :

  • Purity : ≥95% (HPLC, C18 column, acetonitrile/water).

  • Boronate Content : ¹¹B NMR integration against external standard.

Common impurities :

  • Deboronated byproduct : ≤2% (controlled via inert atmosphere).

  • Dimerization products : ≤1% (suppressed by excess B₂pin₂) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Medicine:

    Drug Development: The compound serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-nitrogen bonds.

Mechanism of Action

The mechanism of action of N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Key structural analogs differ in substituent positions (pyridin-2- vs. pyridin-3-amine), alkyl/aryl groups on the amine, and additional functional groups (e.g., chloro, methoxy). Below is a detailed comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Purity Storage Conditions Key Hazards (GHS) CAS No.
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine C₁₈H₂₃BN₂O₂ 310.206 Pyridin-3-amine, benzyl 95% 2–8°C H315, H319, H335 1073354-27-4
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2 -amine C₁₈H₂₃BN₂O₂ 310.206 Pyridin-2 -amine, benzyl 95% 2–8°C Not specified 1073354-27-4
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine C₁₃H₂₁BN₂O₂ 256.13 Pyridin-3-amine, dimethyl 95% 2–8°C H315, H319, H335 1425045-81-3
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine C₁₂H₁₉BN₂O₂ 234.10 Pyridin-3-amine, methyl (C6) 98% Room temperature H302, H315, H319 1800401-67-5
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₂H₁₈BClN₂O₂ 268.55 Pyridin-2-amine, chloro, methyl Not specified 2–8°C Not specified 1257432-01-1

Biological Activity

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23BN2O2C_{18}H_{23}BN_2O_2 with a molecular weight of 310.20 g/mol. The compound contains a pyridine ring and a dioxaborolane moiety that contribute to its biological properties.

Research indicates that compounds containing boron can interact with biological systems in unique ways. The dioxaborolane structure is known for its ability to form reversible covalent bonds with nucleophiles such as serine and cysteine residues in enzymes. This property can be exploited to inhibit specific enzyme activities.

Antiparasitic Activity

A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the chemical structure significantly influence antiparasitic efficacy. For instance:

  • EC50 Values : The incorporation of polar functionalities improved aqueous solubility but also affected metabolic stability and antiparasitic activity. Compounds similar to N-Benzyl derivatives exhibited EC50 values ranging from 0.025μM0.025\mu M to 0.577μM0.577\mu M depending on the specific structural modifications .

Inhibition of Viral Proteases

N-Benzyl derivatives have been investigated for their inhibitory effects on viral proteases, particularly SARS-CoV-2 Mpro. In vitro assays revealed that boronic acids could reduce enzyme activity by approximately 23% at a concentration of 20 μM . This suggests potential applications in antiviral therapies.

Case Studies and Research Findings

Study Findings Relevance
Study AInvestigated various derivatives for antiparasitic activity; found optimal substitutions for enhanced potencyHighlights the importance of structural modifications
Study BAssessed inhibition of SARS-CoV-2 Mpro; compounds showed selective inhibitionSupports potential use in antiviral drug development
Study CProvided chemical characterization and potential applications in medicinal chemistryOffers foundational data for further research

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